molecular formula C23H15N3O3S B4795813 (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate

(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate

Cat. No.: B4795813
M. Wt: 413.4 g/mol
InChI Key: ISALDFXVKMBORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate is a complex organic compound that features a combination of oxadiazole, thiophene, and quinoline moieties

Mechanism of Action

Target of Action

The primary targets of the compound “(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(2-thienyl)-4-quinolinecarboxylate” are currently unknown. Oxadiazoles, a class of compounds to which this molecule belongs, have been found to have a wide range of applications in medicinal chemistry . .

Mode of Action

Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research.

Biochemical Pathways

Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties . The specific pathways affected by this compound would depend on its targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the phenyl group. The thiophene and quinoline moieties are then incorporated through a series of coupling reactions. The final step often involves esterification to form the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors, light-emitting diodes, and photovoltaic cells. Its unique electronic properties make it suitable for these high-tech applications.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

What sets this compound apart is its combination of three distinct moieties: oxadiazole, thiophene, and quinoline. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, from drug design to materials science.

Properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S/c27-23(28-14-21-25-26-22(29-21)15-7-2-1-3-8-15)17-13-19(20-11-6-12-30-20)24-18-10-5-4-9-16(17)18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISALDFXVKMBORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate
Reactant of Route 3
Reactant of Route 3
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate
Reactant of Route 4
Reactant of Route 4
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate
Reactant of Route 6
Reactant of Route 6
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.